5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
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Overview
Description
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole typically involves the reaction of 2,4-dimethoxybenzyl chloride with a thiazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives at the aromatic ring.
Scientific Research Applications
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Thiazolo[5,4-d]thiazoles: These compounds have a similar fused ring structure and are used in similar applications
Uniqueness
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is unique due to its specific substitution pattern and the presence of both methoxy groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methyl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C14H16N2O2S/c1-17-11-4-3-10(13(5-11)18-2)6-16-7-12-14(8-16)19-9-15-12/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
BQAUHNLFJGGNSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)SC=N3)OC |
Origin of Product |
United States |
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